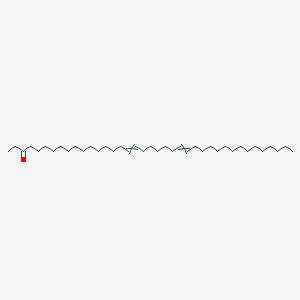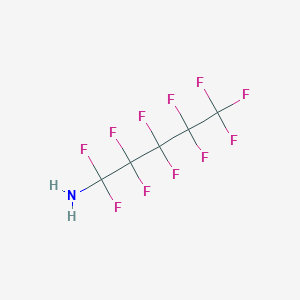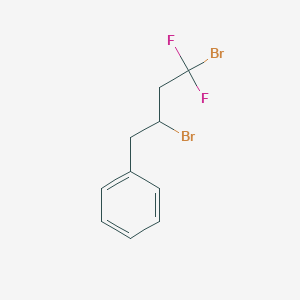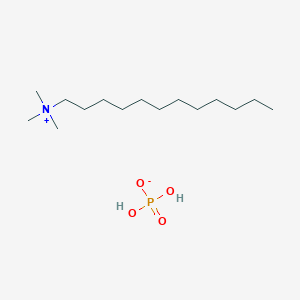
2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with 2-dodecylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The product is then purified through techniques like distillation or recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl benzoates or other derivatives.
科学的研究の応用
2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of 2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, its phenolic and ester groups can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.
類似化合物との比較
Similar Compounds
2-Dodecylphenol: Shares the dodecylphenyl moiety but lacks the ester group.
3-Dodecyl-2-hydroxybenzoic acid: Contains the hydroxybenzoate structure but without the ester linkage to dodecylphenyl.
Dodecylbenzoate: Similar ester structure but with different alkyl chain lengths.
Uniqueness
2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate is unique due to its combination of long alkyl chains and ester linkage, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both hydrophobic and hydrophilic interactions are important.
特性
CAS番号 |
164230-96-0 |
|---|---|
分子式 |
C37H58O3 |
分子量 |
550.9 g/mol |
IUPAC名 |
(2-dodecylphenyl) 3-dodecyl-2-hydroxybenzoate |
InChI |
InChI=1S/C37H58O3/c1-3-5-7-9-11-13-15-17-19-21-26-32-27-23-24-31-35(32)40-37(39)34-30-25-29-33(36(34)38)28-22-20-18-16-14-12-10-8-6-4-2/h23-25,27,29-31,38H,3-22,26,28H2,1-2H3 |
InChIキー |
VVTDSKQWFJPRJI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)C(=O)OC2=CC=CC=C2CCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole](/img/structure/B14283805.png)

![7-Methoxy-9-oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14283826.png)
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14283828.png)

![12H-[1]Benzopyrano[2,3-b]quinolin-12-one](/img/structure/B14283832.png)
![Tert-butyl 4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]cyclohexyl]benzoate](/img/structure/B14283835.png)
![3-{4-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B14283839.png)
![4,4'-([2,2'-Bithiophene]-5,5'-diyl)bis(2,6-di-tert-butylphenol)](/img/structure/B14283855.png)


![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)
